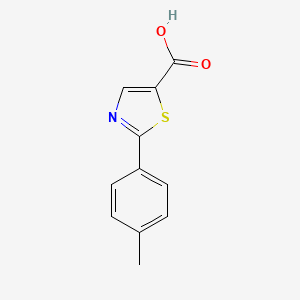

2-P-Tolyl-thiazole-5-carboxylic acid

Description

Definition and Classification within Heterocyclic Chemistry

2-P-Tolyl-thiazole-5-carboxylic acid is a polysubstituted aromatic heterocyclic compound. Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within the ring. Specifically, this molecule belongs to the azole family, which are five-membered rings containing a nitrogen atom and at least one other non-carbon atom.

The core of this compound is a thiazole (B1198619) ring, a five-membered aromatic ring containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. ijarsct.co.insysrevpharm.org The systematic name, this compound, precisely describes its structure:

Thiazole: The fundamental five-membered heterocyclic ring.

2-P-Tolyl: A tolyl group (a methyl-substituted phenyl ring) is attached to the second carbon atom of the thiazole ring. The 'P' (para) indicates that the methyl group is at position 4 of the phenyl ring.

5-Carboxylic acid: A carboxylic acid functional group (-COOH) is attached to the fifth carbon atom of the thiazole ring.

The planar, aromatic nature of the thiazole ring results in significant π-electron delocalization, which is a key factor in its chemical behavior and reactivity. ijarsct.co.in The substituents at the C-2 and C-5 positions significantly influence the molecule's electronic properties and steric environment. ijarsct.co.in

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | 2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid |

| Molecular Formula | C₁₁H₉NO₂S |

| Classification | Heterocyclic Compound, Azole, Thiazole Derivative |

Historical Evolution of Thiazole Scaffold Research

The study of thiazole chemistry has a rich history dating back to the late 19th century. The pioneering work of chemists like Hofmann and, most notably, Arthur Hantzsch, laid the foundation for this subfield of organic chemistry. ijarsct.co.innih.gov

In 1887, Hantzsch reported a versatile method for synthesizing thiazole derivatives, now famously known as the Hantzsch thiazole synthesis . ijarsct.co.insynarchive.com This method typically involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comyoutube.com This breakthrough was crucial as it provided a reliable and adaptable route to a wide variety of substituted thiazoles, opening the door for extensive investigation into their properties and applications. ijarsct.co.inresearchgate.net

Following Hantzsch's initial work, researchers like Bogert and his contemporaries further expanded the field. ijarsct.co.innih.gov A significant milestone was the discovery of the thiazole ring as a core component of thiamine (B1217682) (Vitamin B1), which highlighted the biological importance of this scaffold. nih.gov Later, Mills established the significance of the thiazole nucleus in cyanine (B1664457) dyes, which found use as photographic sensitizers. nih.gov The discovery that the thiazole moiety is a key structural feature in vital medicines like penicillin further solidified its importance in medicinal chemistry. sysrevpharm.orgnih.gov

Significance of Carboxylic Acid Moieties in Thiazole Chemistry

From a chemical standpoint, the carboxylic acid group is a versatile handle for further synthetic modifications. It can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. kau.edu.sa This allows for the creation of extensive libraries of related compounds for structure-activity relationship (SAR) studies. For instance, the synthesis of thiazole carboxamides is a common strategy in the development of new therapeutic agents. mdpi.comresearchgate.net

In the context of medicinal chemistry, the carboxylic acid moiety can act as a key pharmacophore, capable of forming strong hydrogen bonds and ionic interactions with biological targets like enzymes and receptors. nih.gov The acidic nature of the -COOH group means it can exist as a carboxylate anion under physiological conditions, which can be crucial for binding to positively charged residues in a protein's active site. The incorporation of a carboxylic acid or its derivatives, like amides, into a thiazole scaffold has been a successful strategy in designing inhibitors for various enzymes. nih.govacs.org

Overview of Research Trajectories for Thiazole Derivatives

Research into thiazole derivatives has evolved from fundamental synthesis and characterization to a broad spectrum of application-driven investigations. The inherent biological activity of the thiazole scaffold has made it a "privileged structure" in medicinal chemistry. nih.govresearchgate.net

Current research trajectories for thiazole derivatives are diverse and include:

Antimicrobial Agents: Thiazole derivatives continue to be explored for their potential as antibacterial and antifungal agents. ijarsct.co.insysrevpharm.org Research focuses on synthesizing novel derivatives to combat the growing problem of drug-resistant pathogens.

Anticancer Agents: A significant area of research is the development of thiazole-based compounds as anticancer agents. kau.edu.samdpi.com These compounds have been designed to target various mechanisms in cancer cells, including enzyme inhibition and disruption of cell proliferation. researchgate.netnih.gov

Enzyme Inhibition: The thiazole scaffold is used to design specific inhibitors for a range of enzymes implicated in disease. For example, derivatives have been investigated as inhibitors of c-Met kinase for cancer treatment and as xanthine (B1682287) oxidase inhibitors. nih.gov

Materials Science: Beyond medicine, thiazole-containing compounds are being investigated for applications in materials science, including the development of dyes, catalysts, and sensors. researchgate.net

The general approach in these research areas involves the strategic synthesis of new thiazole derivatives with varied substitution patterns to optimize their biological activity and physicochemical properties for specific applications. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO2S |

|---|---|

Molecular Weight |

219.26 g/mol |

IUPAC Name |

2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C11H9NO2S/c1-7-2-4-8(5-3-7)10-12-6-9(15-10)11(13)14/h2-6H,1H3,(H,13,14) |

InChI Key |

RBQJEOSGUROZPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=C(S2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to the Thiazole-5-carboxylic Acid Core

The construction of the thiazole (B1198619) ring with a carboxylic acid at the 5-position can be achieved through various synthetic approaches. These can be broadly categorized into the formation of the thiazole ring system through cyclization reactions and the functionalization of a pre-formed thiazole ring.

Cyclization Reactions

Cyclization reactions are a cornerstone of heterocyclic synthesis, providing a direct route to the thiazole core. The most prominent of these is the Hantzsch thiazole synthesis.

The Hantzsch thiazole synthesis is a classical and widely used method that involves the condensation of an α-halocarbonyl compound with a thioamide. organic-chemistry.orgresearchgate.netderpharmachemica.comsynarchive.commdpi.com In the context of synthesizing a thiazole-5-carboxylic acid derivative, a key starting material is an α-halo-β-ketoester, such as ethyl 2-chloroacetoacetate. derpharmachemica.com The reaction proceeds through the initial formation of a thiouronium salt, followed by an intramolecular cyclization and subsequent dehydration to yield the thiazole ring. The ester group at the 5-position can then be hydrolyzed to the desired carboxylic acid. The versatility of this method allows for the introduction of various substituents at the 2- and 4-positions of the thiazole ring by selecting the appropriate thioamide and α-halocarbonyl compound.

Another cyclization approach is the Cook-Heilbron synthesis , which yields 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide or dithioacids. pharmaguideline.comanalis.com.my While this method directly installs an amino group at the 5-position, further chemical transformations would be necessary to convert the amino group to a carboxylic acid.

A modified Gewald reaction has also been reported for the synthesis of thiazoles from nitriles, using 1,4-dithiane-2,5-diol (B140307) as a precursor for 2-mercaptoacetaldehyde. researchgate.net This method offers a pathway to substituted thiazoles depending on the nature of the starting nitrile. researchgate.net

More recent developments include one-pot, multi-component reactions that streamline the synthesis of highly substituted thiazoles. For instance, a three-component reaction of an α-haloketone, thiourea (B124793), and a substituted benzaldehyde (B42025) can yield complex thiazole derivatives in an efficient manner. mdpi.com

Modifications of Pre-existing Thiazole Systems

An alternative to building the thiazole ring from acyclic precursors is to modify an existing thiazole ring. This approach is particularly useful when the desired substitution pattern is not readily accessible through direct cyclization.

A key strategy for introducing a carboxylic acid group at the 5-position is through a halogen-metal exchange reaction . researchgate.net This typically involves the synthesis of a 5-bromothiazole (B1268178) derivative, which is then treated with an organolithium reagent, such as n-butyllithium, at low temperatures to form a 5-lithiated thiazole intermediate. researchgate.net This highly reactive intermediate can then be quenched with carbon dioxide to afford the desired thiazole-5-carboxylic acid. researchgate.net The starting 5-bromothiazole can be synthesized through various methods, including the bromination of thiazole itself.

Another method involves the oxidation of a suitable precursor at the 5-position. For example, a 5-hydroxymethylthiazole (B23344) or a thiazole-5-carbaldehyde can be oxidized to the corresponding carboxylic acid using oxidizing agents like nitric acid in the presence of sulfuric acid. google.com This approach is contingent on the availability of the appropriately substituted thiazole precursor.

Specific Synthetic Strategies for 2-P-Tolyl-thiazole-5-carboxylic Acid

The synthesis of the target compound, this compound, can be envisioned through several specific applications of the general methods described above.

Reaction of 2-Aminothiophenol (B119425) Derivatives

While the reaction of o-aminothiophenols typically leads to the formation of benzothiazoles (a fused thiazole-benzene ring system), there are instances where they can be used in the synthesis of more complex, non-fused thiazole structures. For example, a reported synthesis involved the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with o-aminothiophenol. This suggests that under specific conditions, the amino and thiol groups of o-aminothiophenol can react with suitable electrophilic centers to form more elaborate thiazole-containing molecules. However, a direct synthesis of this compound from a simple 2-aminothiophenol derivative is not a commonly reported or straightforward pathway.

Approaches Involving 2-Mercaptoacetaldehyde Derivatives

The use of 2-mercaptoacetaldehyde or its synthetic equivalents is a viable strategy for constructing the thiazole ring. A modified Gewald reaction provides a relevant example, where 1,4-dithiane-2,5-diol serves as a stable precursor to 2-mercaptoacetaldehyde. researchgate.net In the context of synthesizing this compound, this approach would likely involve the reaction of a p-tolyl-substituted nitrile with 1,4-dithiane-2,5-diol in the presence of a base. The resulting intermediate would then need to be further manipulated to introduce the carboxylic acid at the 5-position.

Derivatization from p-Toluonitrile and Thioamides

This is arguably the most direct and well-documented approach to this compound, primarily through the Hantzsch thiazole synthesis.

The key starting materials for this synthesis are p-toluamide, which can be converted to p-toluthioamide, and an α-halo-β-ketoester like ethyl 3-bromo-2-oxopropanoate. The reaction between p-toluthioamide and ethyl 3-bromo-2-oxopropanoate would lead to the formation of ethyl 2-p-tolyl-thiazole-5-carboxylate. The final step would be the hydrolysis of the ester to the desired this compound.

The following table summarizes the key reactants in this Hantzsch synthesis approach:

| Reactant 1 | Reactant 2 | Product |

| p-Toluthioamide | Ethyl 3-bromo-2-oxopropanoate | Ethyl 2-p-tolyl-thiazole-5-carboxylate |

The p-toluthioamide can be prepared from p-toluonitrile through various methods, including reaction with hydrogen sulfide (B99878) in the presence of a base, or by using Lawesson's reagent on p-toluamide.

An alternative, though less direct route, could involve the synthesis of 2-p-tolyl-thiazole-4-carbaldehyde. chemicalbook.com This can be achieved through the reaction of (2-p-tolylthiazol-4-yl)methanol with manganese(IV) oxide. chemicalbook.com The resulting aldehyde could then potentially be oxidized to a carboxylic acid, although this would place the carboxyl group at the 4-position, not the desired 5-position. However, a related precursor, 2-p-tolyl-thiazole-4-carboxylic acid ethyl ester, has also been reported. chemicalbook.com

Synthetic Pathways via α-Halo Carbonyl Compounds and Thiourea Analogues

The construction of the thiazole ring is frequently accomplished through the Hantzsch thiazole synthesis, a foundational method in heterocyclic chemistry. This reaction involves the condensation of an α-halo carbonyl compound with a thioamide or a related analogue like thiourea. ijper.org For the synthesis of this compound, this pathway would typically involve the reaction of 4-methylthiobenzamide (the thioamide analogue of p-toluamide) with an ethyl 2-halo-3-oxopropanoate derivative.

A related approach involves the reaction of esters with thiourea in the presence of a halogenating agent. For instance, the synthesis of 2-amino-4-arylthiazole-5-carboxylates has been achieved by reacting β-keto esters with thiourea using N-bromosuccinimide as the halogenating agent in water, demonstrating the versatility of this general strategy for building substituted thiazole-5-carboxylates. organic-chemistry.org

The general scheme for the Hantzsch synthesis is as follows:

Reactant A (Thioamide Analogue) + Reactant B (α-Halo Carbonyl) → Thiazole Derivative| Reactant A | Reactant B | Resulting Core Structure |

| 4-Methylthiobenzamide | Ethyl 2-chloro-3-oxopropanoate | 2-p-Tolyl-thiazole-5-carboxylate |

| Thiourea | Ethyl 2-bromo-3-(p-tolyl)-3-oxopropanoate | 2-Amino-4-p-tolyl-thiazole-5-carboxylate |

This table illustrates exemplary reactant pairings for the synthesis of related thiazole structures based on the Hantzsch methodology.

Post-Synthetic Functionalization and Derivatization of this compound

The carboxylic acid moiety at the 5-position of the thiazole ring is a key functional handle for a wide range of post-synthetic modifications, allowing for the creation of extensive derivative libraries.

The carboxylic acid group of this compound can be readily converted into amides and esters through standard condensation reactions. Amidation is often achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride, and then reacting it with a primary or secondary amine. In the synthesis of related structures, such as 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, this transformation has been a key step. nih.govresearchgate.net The reaction of an amine-protected thiazole carboxylic acid chloride with a substituted aniline (B41778) in the presence of a base is a documented method. google.com

Esterification can be accomplished via Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Modern approaches also utilize continuous flow systems for such transformations. osti.gov

| Transformation | Reagents | Product Class | Research Context |

| Amidation | Thionyl chloride, then Ar-NH₂ | Carboxamides | Synthesis of phenylamide derivatives. nih.govresearchgate.net |

| Esterification | R-OH, H₂SO₄ (catalyst) | Carboxylate Esters | General method for ester synthesis. osti.gov |

Further derivatization of the carboxylic acid can be achieved through the formation of an acid hydrazide. This is typically a two-step process where the carboxylic acid is first converted to its corresponding ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). A concise methodology for synthesizing acid hydrazides from various carboxylic acids, including heteroaromatic ones, has been developed using a continuous flow process with short residence times. osti.gov This method has been shown to be scalable and efficient, with yields ranging from 65-91%. osti.gov

Once formed, the resulting 2-p-tolyl-thiazole-5-carbohydrazide is a valuable intermediate. The terminal -NH₂ group of the hydrazide can undergo condensation reactions with aldehydes or ketones to form Schiff bases known as hydrazones. This opens up another layer of structural diversification. bohrium.com

Structural diversification is crucial for tuning the properties of a core molecule. For the this compound scaffold, the primary point of diversification is the carboxylic acid group. As detailed in the preceding sections, a wide array of amides, esters, and hydrazones can be synthesized. A combinatorial approach, reacting a key thiazole intermediate with a library of secondary amines, has been used to generate a series of final products with diverse substituents. researchgate.net This strategy allows for the systematic exploration of the chemical space around the core structure. For example, chloroacetamide derivatives of thiazoles have been reacted with various secondary amines to produce a range of final amide products. researchgate.net

Advanced Synthetic Methodologies and Catalytic Approaches

Modern synthetic chemistry offers powerful tools for the functionalization of heterocyclic systems, including thiazoles, through transition-metal catalysis.

Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds. bath.ac.uk These methods can be applied to thiazole systems to introduce aryl, vinyl, or other groups, typically at positions that have been pre-functionalized with a halide (e.g., Br, Cl) or a triflate. The Suzuki cross-coupling reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a prominent example. mdpi.com

For the this compound system, a halogen atom could be introduced at the C4 position of the thiazole ring, creating a substrate for such coupling reactions. The general catalytic cycle for a Suzuki coupling involves oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com The choice of palladium source (e.g., Pd(OAc)₂, Pd(dppf)Cl₂), ligands (e.g., XPhos, CataCXium A), and base (e.g., Na₂CO₃, K₃PO₄) is critical for achieving high yields. mdpi.com Furthermore, direct C-H activation/arylation of thiazoles, which avoids the pre-functionalization step, is an increasingly important and atom-economical strategy. researchgate.net

| Reaction Type | Key Components | Purpose |

| Suzuki Coupling | Pd Catalyst, Base, Organoboron Reagent, Aryl Halide | C-C bond formation. mdpi.com |

| Heck Coupling | Pd Catalyst, Base, Alkene, Aryl Halide | Arylation of alkenes. bath.ac.uk |

| Direct C-H Arylation | Pd Catalyst, Base, Aryl Halide | C-C bond formation without pre-functionalization. researchgate.net |

These advanced methods significantly expand the synthetic toolkit available for the structural elaboration of the this compound core.

Green Chemistry Approaches in Thiazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like thiazoles to mitigate the environmental impact of traditional chemical processes. These approaches focus on the use of less hazardous solvents, alternative energy sources, and catalytic methods to improve reaction efficiency, reduce waste, and shorten reaction times. The synthesis of this compound and its derivatives can be approached through several established green methodologies, even though specific literature on this exact compound's green synthesis is sparse. The following sections detail these environmentally benign strategies, drawing on data from the synthesis of structurally analogous compounds.

The cornerstone for synthesizing the this compound scaffold is the Hantzsch thiazole synthesis, first described in 1887. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.commdpi.com For the target compound, a plausible conventional route would involve the reaction of 4-methylthiobenzamide with an ethyl 2-chloroacetoacetate followed by hydrolysis of the resulting ester. Green chemistry aims to refine this process by replacing harsh reagents, toxic solvents, and long reaction times with more sustainable alternatives.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating, such as rapid reaction rates, higher yields, and enhanced purity of products. jusst.org This technique can be applied to multi-component reactions for synthesizing thiazole derivatives, often in conjunction with eco-friendly catalysts. nih.gov For instance, the synthesis of various 2-aminothiazole (B372263) derivatives has been shown to be more efficient under microwave irradiation compared to traditional methods, highlighting the potential of this green approach. jusst.org In a relevant three-component synthesis of thiazolyl-pyridazinediones, microwave heating drastically reduced the reaction time to just 2 minutes. nih.gov

While a direct microwave-assisted synthesis for this compound is not prominently documented, data from analogous syntheses demonstrate the feasibility and benefits of this method. The following table illustrates the efficiency of microwave-assisted synthesis for related thiazole compounds.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Thiazole Derivatives

| Product | Conventional Method (Time, h) | Microwave Method (Time, min) | Yield (%) (Microwave) | Reference |

|---|---|---|---|---|

| 3,5-dibenzyl-4-amino-1,2,4-triazole | 10 | 8-9 | - | nih.gov |

| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Several hours | 0.55-1.5 | 82 | nih.gov |

| 1,2,4-Triazole-3-thiol derivatives | - | 30-60 | Good | pensoft.net |

This table presents data for structurally related heterocyclic compounds to illustrate the general advantages of microwave-assisted synthesis.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for thiazole synthesis. Ultrasonic irradiation enhances chemical reactivity through acoustic cavitation, leading to shorter reaction times, milder conditions, and improved yields. acs.orgnih.gov This method has been successfully employed in the one-pot, three-component synthesis of novel thiazole derivatives, often yielding the desired products in high amounts within a short duration. rsc.org

The synthesis of various 2-amino-1,3-thiazole-5-carboxylates has been achieved through ultrasonic-mediated nucleophilic displacement, showcasing a high-yield pathway. uq.edu.au Furthermore, the use of recyclable biocatalysts, such as chitosan-based hydrogels, under ultrasonic conditions represents a particularly sustainable approach, combining the benefits of energy efficiency and catalyst reusability. acs.orgmdpi.com

Table 2: Ultrasound-Assisted Synthesis of Thiazole Derivatives

| Catalyst/Conditions | Reactants | Product Type | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Triethylamine / 50 °C | Ethyl 2-amino-4-methylthiazole-5-carboxylate, aromatic aldehydes, ethyl dichlorophosphite | Thiazolo[2,3-e] nih.govrsc.orgmdpi.comdiazaphosphole-6-carboxylates | - | High | rsc.org |

| Terephthalohydrazide Cs Schiff's base hydrogel (TCsSB) | 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide, 2-bromo-1-arylethan-1-ones | 2,4,5-trisubstituted thiazoles | 20 | High | acs.org |

| PIBTU-CS hydrogel / 40 °C | Thiosemicarbazone derivative, hydrazonoyl halides | 1,3-Thiazole derivatives | 25-30 | High | mdpi.commdpi.com |

This table shows results for the synthesis of various thiazole derivatives using ultrasound, demonstrating the general applicability of the method.

Use of Green Catalysts and Solvents

A core tenet of green chemistry is the replacement of hazardous and stoichiometric reagents with recyclable and catalytic alternatives. In thiazole synthesis, silica-supported tungstosilisic acid has been used as a reusable catalyst in one-pot multi-component reactions, achieving high yields under both conventional heating and ultrasonic irradiation. mdpi.com Natural polymers like chitosan (B1678972) have also been functionalized and used as efficient and recyclable biocatalysts. nih.govmdpi.com These solid-supported catalysts are easily separated from the reaction mixture, simplifying purification and reducing waste. mdpi.com

The choice of solvent is critical to the environmental footprint of a synthetic process. Water, polyethylene (B3416737) glycol (PEG), and glycerol (B35011) are often explored as green alternatives to volatile organic compounds. bepls.com Catalyst-free synthesis of 2-aminothiazoles has been reported in PEG-400, while other procedures utilize water as the solvent, offering a simple, high-yielding, and environmentally friendly protocol. bepls.com

Table 3: Green Catalysts and Solvents in Thiazole Synthesis

| Green Aspect | Method | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Recyclable Catalyst | One-pot multi-component reaction | Silica (B1680970) supported tungstosilisic acid | 79-90 | mdpi.com |

| Biocatalyst | Microwave-assisted synthesis | Chitosan | Good | nih.gov |

| Green Solvent | Catalyst-free reaction | PEG-400 | 87-96 | bepls.com |

This table provides examples of green catalysts and solvents used in the synthesis of various thiazole derivatives.

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms. For 2-P-Tolyl-thiazole-5-carboxylic acid, both ¹H and ¹³C NMR spectroscopy are utilized to assemble a complete structural picture.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the p-tolyl group, the proton on the thiazole (B1198619) ring, the methyl protons of the tolyl group, and the acidic proton of the carboxylic acid. The protons on the p-substituted benzene (B151609) ring would appear as a set of two doublets, characteristic of an AA'BB' spin system, in the aromatic region (typically δ 7.0-8.5 ppm). The singlet for the thiazole proton is expected to be downfield due to the electron-withdrawing nature of the adjacent carboxylic acid and the thiazole ring itself. The methyl group protons on the tolyl ring would likely appear as a singlet in the upfield region (around δ 2.4 ppm). The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift (δ 10-13 ppm), which would disappear upon D₂O exchange. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Thiazole-H | ~8.5 | Singlet | - |

| Aromatic-H (ortho to thiazole) | ~7.9 | Doublet | ~8.0 |

| Aromatic-H (ortho to methyl) | ~7.3 | Doublet | ~8.0 |

| Carboxylic Acid-H | 10-13 | Broad Singlet | - |

| Methyl-H | ~2.4 | Singlet | - |

Note: These are predicted values based on known spectroscopic data of similar compounds and general principles of NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid is anticipated to resonate at the most downfield position (around 160-170 ppm). libretexts.org The carbon atoms of the thiazole and p-tolyl rings will appear in the aromatic region (typically δ 110-160 ppm). The quaternary carbons, such as the one to which the carboxylic acid group is attached and the carbons of the thiazole ring, will generally show weaker signals. The methyl carbon of the tolyl group is expected to appear at a characteristic upfield chemical shift (around 21 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~165 |

| C2 (Thiazole) | ~168 |

| C5 (Thiazole) | ~135 |

| C4 (Thiazole) | ~145 |

| C-ipso (Tolyl) | ~130 |

| C-para (Tolyl) | ~141 |

| C-ortho (Tolyl) | ~129 |

| C-meta (Tolyl) | ~127 |

| CH₃ (Tolyl) | ~21 |

Note: These are predicted values based on known spectroscopic data of similar compounds and general principles of NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the structure through the analysis of fragmentation patterns. For this compound (C₁₁H₉NO₂S), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact mass.

The fragmentation of the molecular ion would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways could include the loss of the carboxylic acid group (-COOH), carbon dioxide (-CO₂), or cleavage of the bond between the thiazole and the tolyl ring. Analysis of these fragment ions helps to confirm the connectivity of the different functional groups within the molecule. For instance, the presence of a fragment corresponding to the p-tolylthiazole cation would strongly support the proposed structure.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Identity |

| [M]⁺ | 219.035 | Molecular Ion |

| [M-COOH]⁺ | 174.027 | Loss of carboxylic acid group |

| [M-CO₂]⁺ | 175.043 | Loss of carbon dioxide |

| [p-tolyl]⁺ | 91.054 | p-Tolyl cation |

| [thiazole-5-carboxylic acid]⁺ | 128.980 | Thiazole-5-carboxylic acid cation |

Note: The m/z values are calculated based on the monoisotopic masses of the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C=N and C=C stretching vibrations of the aromatic and thiazole rings, and C-H stretching and bending vibrations.

The O-H stretching vibration of the carboxylic acid is typically a very broad band in the region of 2500-3300 cm⁻¹, often overlapping with the C-H stretching bands. libretexts.org The carbonyl (C=O) stretching vibration is expected to appear as a strong, sharp band around 1700-1725 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole and benzene rings would be observed in the 1400-1600 cm⁻¹ region. The presence of these characteristic bands provides strong evidence for the key functional groups in the molecule. ulpgc.esnist.gov

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Carbonyl | C=O Stretch | 1700-1725 | Strong, Sharp |

| Aromatic/Thiazole | C=C/C=N Stretch | 1400-1600 | Medium to Strong |

| Aromatic | C-H Stretch | 3000-3100 | Medium |

| Alkyl | C-H Stretch | 2850-2960 | Medium |

Note: These are expected ranges and can be influenced by the specific molecular environment and sample state.

X-ray Crystallography for Solid-State Structure and Conformation

Single Crystal X-ray Diffraction Studies

A single crystal X-ray diffraction study of this compound would reveal the exact spatial arrangement of its constituent atoms. It would confirm the planarity of the thiazole and benzene rings and determine the dihedral angle between them. In the solid state, carboxylic acids often form hydrogen-bonded dimers, and this technique would elucidate the nature of these intermolecular interactions. nih.gov The crystal packing would also be revealed, showing how the molecules arrange themselves in the crystal lattice, which is influenced by hydrogen bonding and other non-covalent interactions. While specific crystallographic data for this compound is not publicly available, studies on similar thiazole carboxylic acid derivatives show that O-H···N and C-H···O hydrogen bonds are common and play a crucial role in the formation of supramolecular structures. nih.gov

Analysis of Hydrogen Bonding Networks and Supramolecular Assemblies

The solid-state architecture of this compound is anticipated to be significantly influenced by hydrogen bonding, a directional and specific intermolecular interaction crucial in crystal engineering. While specific crystallographic data for this compound is not publicly available, a detailed analysis of the closely related analogue, 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid , provides a robust model for predicting its supramolecular behavior.

A single-crystal X-ray diffraction study of 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid revealed a sophisticated network of hydrogen bonds that dictate its crystal packing. dntb.gov.ua The primary interaction involves a classic carboxylic acid-to-nitrogen heterosynthon, where the hydroxyl group of the carboxylic acid donates a proton to the nitrogen atom of the thiazole ring of an adjacent molecule (O—H···N). This interaction is a common and predictable motif in the crystal structures of nitrogen-containing heterocyclic carboxylic acids.

In addition to this primary interaction, weaker C—H···O hydrogen bonds are also observed, where a methyl group on the thiazole ring acts as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid on a neighboring molecule. The interplay of these O—H···N and C—H···O hydrogen bonds results in the formation of polymeric chains. These chains are further interlinked by other weak C—H···O interactions, creating a two-dimensional supramolecular framework. dntb.gov.ua

Table 1: Predicted Hydrogen Bonding Interactions in this compound (based on the analogue 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid)

| Donor | Acceptor | Type of Interaction | Expected Role in Supramolecular Assembly |

| Carboxylic Acid (O-H) | Thiazole (N) | Strong, Heterosynthon | Formation of primary polymeric chains |

| Tolyl (C-H) | Carbonyl (C=O) | Weak, C-H···O | Inter-chain linking and framework stabilization |

| Thiazole (C-H) | Carbonyl (C=O) | Weak, C-H···O | Potential for further cross-linking of chains |

| Tolyl (C-H) | Tolyl (π-system) | Weak, C-H···π | Additional stabilization of the crystal packing |

Polymorphism Investigations in Thiazole Complexes

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of investigation in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical and chemical properties. While no specific studies on the polymorphism of this compound have been reported, research on related thiazole derivatives and their metal complexes indicates that this class of compounds is susceptible to polymorphic behavior.

Investigations into metal complexes of thiazole-4-carboxylic acid have demonstrated the existence of distinct polymorphs for cobalt and nickel complexes. researchgate.net The formation of these different crystalline forms was found to be dependent on factors such as the solvent composition and temperature during crystallization. This highlights the sensitivity of the crystallization process in directing the final solid-state structure of thiazole-containing compounds. researchgate.net

Furthermore, studies on other functionalized thiazole derivatives have revealed instances of packing polymorphism. nih.gov In such cases, the molecules exhibit slightly different conformations, leading to variations in the intermolecular contacts that define the supramolecular structure. The presence of flexible substituent groups and multiple hydrogen bonding sites, as is the case with this compound, can increase the likelihood of polymorphism. The p-tolyl group, with its potential for rotational freedom, and the carboxylic acid group, which can participate in various hydrogen bonding motifs, are key structural features that could facilitate the formation of multiple crystalline forms under different crystallization conditions.

The potential for polymorphism in this compound underscores the importance of a thorough solid-state characterization to identify and control the desired crystalline form for any potential application.

Table 2: Factors Influencing Polymorphism in Thiazole Derivatives

| Factor | Description | Potential Impact on this compound |

| Solvent of Crystallization | The polarity and hydrogen bonding capability of the solvent can influence which supramolecular synthons are favored. | Different solvents could lead to the formation of distinct polymorphs with varied hydrogen bonding networks. |

| Temperature | Crystallization temperature can affect the kinetics of nucleation and growth, favoring different polymorphs at different temperatures. | Controlling the crystallization temperature may allow for the selective isolation of a specific polymorph. |

| Substituent Effects | The nature and conformation of substituent groups can impact molecular packing and intermolecular interactions. | The rotational flexibility of the p-tolyl group could lead to different conformers in the solid state, resulting in polymorphism. |

| Presence of Impurities | Impurities can sometimes template the growth of a specific, and often metastable, polymorphic form. | The purity of the sample during crystallization will be a critical parameter to control. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of 2-p-tolyl-thiazole-5-carboxylic acid.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its optimized molecular geometry. These calculations would reveal key bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule.

Table 1: Representative Calculated Geometrical Parameters for a Thiazole-5-Carboxylic Acid Derivative Core Structure (based on published data for similar compounds)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-N3 (Å) | 1.32 |

| N3-C4 (Å) | 1.38 | |

| C4-C5 (Å) | 1.37 | |

| C5-S1 (Å) | 1.72 | |

| S1-C2 (Å) | 1.74 | |

| C5-C(OOH) (Å) | 1.48 | |

| Bond Angle | S1-C2-N3 (°) | 115 |

| C2-N3-C4 (°) | 110 | |

| N3-C4-C5 (°) | 116 | |

| C4-C5-S1 (°) | 111 | |

| C2-S1-C5 (°) | 88 |

Note: The values in this table are representative and are based on DFT calculations for thiazole (B1198619) and its simple derivatives. The actual values for this compound would require specific calculations.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important parameter that provides insights into the kinetic stability and chemical reactivity of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring and the p-tolyl group, which can act as an electron-donating substituent. The LUMO, on the other hand, would likely be distributed over the thiazole ring and the electron-withdrawing carboxylic acid group.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors for a Thiazole Derivative (based on published data for similar compounds)

| Parameter | Symbol | Formula | Representative Value (eV) |

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.8 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.15 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.35 |

| Global Electrophilicity Index | ω | χ²/2η | 3.67 |

Note: These values are illustrative and based on general findings for thiazole derivatives. Specific calculations are needed for this compound.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior of this compound, including its conformational landscape and tautomeric forms.

As mentioned earlier, the rotation around the single bonds connecting the p-tolyl and carboxylic acid groups to the thiazole ring leads to different conformers. A detailed conformational analysis can be performed by systematically rotating these bonds and calculating the potential energy at each step. This allows for the construction of a potential energy surface, from which the global and local energy minima corresponding to stable conformers can be identified. A study on thiazole-5-carboxylic acid identified four stable conformers, with the most stable ones having a planar arrangement of the carboxylic acid group with the thiazole ring asianpubs.orgresearchgate.netntu.edu.iqdergipark.org.tr. The presence of the bulky p-tolyl group at the 2-position in this compound might influence the preferred orientation of the carboxylic acid group due to steric effects.

Tautomerism is another important aspect to consider for this molecule. The thiazole ring can exist in different tautomeric forms, and the carboxylic acid group can also exhibit keto-enol tautomerism, although the carboxylic acid form is generally much more stable. Computational methods can be used to calculate the relative energies of different tautomers to determine the most stable form under different conditions (e.g., in the gas phase or in different solvents).

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The chemical shifts of 1H and 13C nuclei can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT. These calculations can help in the assignment of experimental NMR spectra and in understanding the electronic environment of different atoms in the molecule liverpool.ac.ukresearchgate.netchemimpex.comnist.gov.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the various vibrational modes of the molecule, such as stretching and bending of bonds. The calculated IR spectrum can be compared with the experimental spectrum to identify characteristic functional groups, such as the C=O and O-H stretching of the carboxylic acid, and the vibrations of the thiazole and p-tolyl rings researchgate.netmdpi.comspectrabase.comspectroscopyonline.com.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. The predicted λmax values can provide insights into the electronic structure and conjugation within the molecule spectrabase.comprinceton.edu.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound, SAR investigations would typically involve synthesizing and testing a series of analogues with modifications at different positions of the molecule.

For instance, the p-tolyl group at the 2-position could be replaced with other substituted aryl or alkyl groups to probe the effect of electronic and steric properties on activity. Similarly, the carboxylic acid at the 5-position could be converted to esters, amides, or other functional groups to investigate the importance of this group for biological interactions. The thiazole ring itself could also be substituted at the 4-position.

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to build mathematical models that correlate the structural features of these analogues with their observed biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules imist.manih.gov. SAR studies on various thiazole derivatives have highlighted the importance of the substituents on the thiazole ring for their biological activities, including antimicrobial and anticancer effects imist.manih.govmdpi.comnih.govnih.gov.

Computational Approaches to SAR Elucidation

The systematic investigation of how chemical structure relates to biological activity, known as Structure-Activity Relationship (SAR) analysis, is a cornerstone of medicinal chemistry. Computational chemistry offers a powerful toolkit to dissect these relationships at a molecular level. For thiazole derivatives, including this compound, a variety of computational techniques can be employed to build predictive models and rationalize experimental observations.

Quantitative Structure-Activity Relationship (QSAR) studies are a prominent computational method used to correlate the physicochemical properties of a series of compounds with their biological activities. In a typical QSAR study for thiazole derivatives, a range of molecular descriptors are calculated for each compound. These descriptors can be broadly categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to develop a mathematical equation that links these descriptors to the observed biological activity. For instance, a QSAR model for a series of 2-aryl-thiazole-5-carboxylic acid analogs might reveal that electron-withdrawing substituents on the phenyl ring and a specific range of hydrophobicity are crucial for enhanced inhibitory activity against a particular enzyme. Such models not only provide a quantitative understanding of the SAR but also enable the prediction of the activity of novel, yet-to-be-synthesized compounds.

Molecular docking simulations are another indispensable tool for SAR elucidation. This technique predicts the preferred orientation of a ligand when bound to a specific protein target. By visualizing the binding mode of this compound within the active site of its putative target, researchers can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, the carboxylic acid moiety of the compound is likely to form crucial hydrogen bonds with amino acid residues like arginine or lysine in the active site, while the p-tolyl group might engage in hydrophobic interactions within a specific pocket. By comparing the docking poses and interaction energies of a series of analogs, one can rationalize differences in their biological activities.

The following table summarizes key computational parameters often evaluated in the SAR elucidation of thiazole derivatives:

| Descriptor Category | Specific Descriptors | Relevance to SAR |

| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Governs electrostatic interactions, reactivity, and charge-transfer processes. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Determines the fit of the molecule within the binding site and potential for steric clashes. |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Influences membrane permeability, solubility, and hydrophobic interactions with the target. |

| Topological | Connectivity Indices, Shape Indices | Encodes information about the branching and overall shape of the molecule. |

Ligand-Based and Structure-Based Design Principles

The insights gained from computational SAR studies directly inform the application of ligand-based and structure-based drug design strategies for the optimization of lead compounds like this compound.

Ligand-Based Drug Design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the analysis of a set of molecules known to be active. Pharmacophore modeling is a key technique in ligand-based design. A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exhibit a specific biological activity. By aligning a series of active thiazole derivatives, a common pharmacophore can be generated. This model can then be used to virtually screen large compound libraries to identify novel scaffolds that match the pharmacophoric features, or to guide the modification of the existing this compound scaffold to better fit the model.

Structure-Based Drug Design , on the other hand, is applicable when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. Molecular docking, as mentioned earlier, is a fundamental component of this approach. Once a reliable docking pose of this compound is obtained, medicinal chemists can rationally design modifications to improve its binding affinity and selectivity. For example, if the p-tolyl group is found to be in a spacious hydrophobic pocket, it could be replaced with larger or differently substituted aromatic rings to enhance hydrophobic interactions. Similarly, if a specific region of the binding site contains an unmet hydrogen bonding opportunity, a functional group capable of forming such an interaction could be introduced onto the thiazole ring.

Molecular dynamics (MD) simulations can further refine the understanding of the ligand-protein complex. MD simulations provide a dynamic view of the binding event, allowing researchers to assess the stability of the predicted binding mode and the flexibility of both the ligand and the protein over time. This can reveal subtle conformational changes and water-mediated interactions that are not apparent from static docking poses.

The iterative cycle of design, synthesis, and biological testing, guided by these computational principles, can significantly accelerate the discovery of new and improved therapeutic agents based on the this compound scaffold.

The following table outlines the key principles and applications of ligand-based and structure-based design for this compound:

| Design Principle | Key Techniques | Application to this compound |

| Ligand-Based Design | Pharmacophore Modeling, 3D-QSAR | - Identification of essential chemical features for activity.- Virtual screening for novel active compounds.- Guiding modifications to better match the pharmacophore. |

| Structure-Based Design | Molecular Docking, Molecular Dynamics Simulations | - Prediction of binding mode within the target's active site.- Rational design of modifications to enhance binding affinity.- Assessment of binding stability and dynamics. |

Biological and Pharmacological Research Perspectives

Molecular Mechanisms of Biological Action

Comprehensive studies detailing the specific molecular mechanisms of 2-P-Tolyl-thiazole-5-carboxylic acid are not present in the reviewed literature. Research into the broader family of thiazole-5-carboxylic acid derivatives suggests that these compounds can be designed to interact with various biological targets, but specific data for the p-tolyl substituted variant is absent. acs.orgnih.gov

Enzyme Inhibition Studies

There is no specific data in the reviewed search results indicating that this compound has been evaluated as an inhibitor for any specific enzyme.

Thiazole (B1198619) derivatives, in general, have been investigated as inhibitors of a wide range of enzymes, including:

Xanthine (B1682287) Oxidase: A series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives were synthesized and showed inhibitory activity against this enzyme, which is a target for gout therapy. nih.gov

Cyclooxygenase (COX): Certain thiazole carboxamide derivatives have been identified as inhibitors of COX-1 and COX-2 enzymes, which are implicated in inflammation and pain. acs.org

c-Met Kinase: Thiazole and thiadiazole carboxamide scaffolds are explored as potential inhibitors of the c-Met kinase receptor, a target in cancer therapy. nih.gov

Carbonic Anhydrase: The presence of a free amino group at the 2-position and a carboxylic acid at the 4-position of a thiazole ring with a phenyl at the 5-position were found to be essential for carbonic anhydrase III inhibitory activity. mdpi.com

However, without experimental data, it is impossible to assert that this compound itself possesses any of these inhibitory activities.

Signal Transduction Pathway Interventions

There is no available research detailing the effects of this compound on any signal transduction pathways.

Research into Antimicrobial Properties

While thiazole derivatives are widely recognized for their potential antimicrobial properties, specific studies testing this compound against bacterial or fungal strains were not identified in the search results. nih.govresearchgate.net The antimicrobial activity of thiazole compounds is highly dependent on their specific substitution patterns. mdpi.com

Antibacterial Activities and Mechanisms

No data is available on the antibacterial activity or the mechanism of action for this compound.

General mechanisms for antibacterial action by various other thiazole-containing compounds include:

Inhibition of Cell Wall Synthesis: Disrupting the formation of the bacterial protective layer. nih.gov

Alteration of Cell Membrane Permeability: Causing leakage of essential cellular components. nih.gov

Inhibition of Nucleic Acid and Protein Synthesis: Interfering with fundamental processes of bacterial life. nih.govnih.gov

Enzyme Inhibition: Blocking key enzymes necessary for bacterial metabolism. nih.gov

Antifungal Activities and Mechanisms

No specific studies on the antifungal properties of this compound were found.

The primary mechanisms of action for many antifungal drugs, including some azole compounds (a class to which thiazoles belong), involve:

Interference with Ergosterol Synthesis: Ergosterol is a vital component of the fungal cell membrane. Its depletion disrupts membrane integrity and function. mdpi.comnih.govnih.gov

Inhibition of Glucan Synthesis: Targeting the synthesis of the fungal cell wall. mdpi.com

Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress that damages fungal cells. mdpi.com

The relevance of these mechanisms to this compound remains undetermined without direct experimental evidence.

Antitubercular Activities and Mechanisms

The global health threat posed by Mycobacterium tuberculosis (Mtb), particularly the rise of drug-resistant strains, necessitates the discovery of novel antitubercular agents. Thiazole derivatives have shown considerable promise in this area. While direct studies on the antitubercular activity of this compound are not extensively documented, research on structurally related 2-arylthiazole derivatives provides valuable insights into its potential efficacy and mechanisms of action.

The general structure of a 2-arylthiazole, to which this compound belongs, has been identified as a key pharmacophore for anti-mycobacterial activity. The insertion of a carboxylic acid functionality at the 5-position of the thiazole ring has been shown in some series to retain potency while improving microsomal stability, a critical factor in drug development. researchgate.net

The mechanism of action for many antitubercular thiazoles is believed to involve the inhibition of essential mycobacterial enzymes. For instance, some thiazole derivatives have been found to target enzymes involved in mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall. youtube.com Other proposed mechanisms for related heterocyclic compounds include the inhibition of pantothenate synthetase or acting as iron chelators, thereby depriving the bacteria of essential nutrients. While the precise mechanism for this compound remains to be elucidated, it is hypothesized to share a similar mode of action with other 2-arylthiazole compounds.

Table 1: Antitubercular Activity of Representative Thiazole Derivatives

| Compound/Derivative Class | Target/Mechanism | Key Findings |

| 2-N-Arylthiazoles | Intracellular Mycobacterium tuberculosis | Insertion of a carboxylic acid retained potency and improved microsomal stability. researchgate.net |

| Thiazole-based compounds | Mycolic Acid Synthesis | Inhibition of enzymes crucial for mycobacterial cell wall integrity. youtube.com |

| Substituted Thiazoles | Pantothenate Synthetase | Potential inhibition of this essential enzyme. |

| Various Heterocycles | Iron Chelation | Deprivation of essential iron for bacterial growth. |

Research into Anticancer Activities

The quest for novel and more effective anticancer agents has led to the investigation of a vast number of synthetic compounds, including those with a thiazole core. The 2-arylthiazole scaffold, in particular, has been a fertile ground for the discovery of potent cytotoxic agents.

Cellular Mechanisms of Action (e.g., Apoptosis Induction)

A common mechanism through which many anticancer drugs exert their effect is the induction of apoptosis, or programmed cell death. Several studies on thiazole derivatives have demonstrated their ability to trigger this process in cancer cells. For instance, some 5-ene-2-arylaminothiazol-4(5H)-ones, which share structural similarities with the thiazole core of the subject compound, have been shown to induce apoptosis in breast cancer cells. mdpi.com This process is often mediated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases and the generation of reactive oxygen species (ROS). mdpi.com While direct evidence for this compound is pending, it is plausible that it could induce apoptosis in a similar manner to other 2-arylthiazole derivatives.

Investigation of Specific Cancer Cell Line Interactions

The anticancer activity of thiazole derivatives has been evaluated against a variety of cancer cell lines. Research on related compounds has shown efficacy against leukemia, lung, colon, melanoma, ovarian, renal, prostate, and breast cancer cell lines. nih.gov For example, certain 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have exhibited high antiproliferative potency on human K562 leukemia cells. nih.gov Other thiazole-5-carboxylate derivatives have shown significant growth inhibition against non-small cell lung cancer and breast cancer cell lines. nih.gov The specific interactions and potency of this compound against various cancer cell lines are areas for future investigation.

Table 2: Anticancer Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings |

| 5-ene-2-arylaminothiazol-4(5H)-ones | Breast Cancer (MCF-7) | Induction of apoptosis through intrinsic and extrinsic pathways. mdpi.com |

| 2-Amino-thiazole-5-carboxylic acid phenylamides | Leukemia (K562) | High antiproliferative potency. nih.gov |

| 2-Amino-4-methylthiazole-5-carboxylate derivatives | Non-Small Cell Lung Cancer (EKVX), Breast Cancer (MDA-MB-468) | Significant growth inhibition. nih.gov |

| Various 2-aminothiazole (B372263) analogs | Leukemia, Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate | Broad-spectrum nanomolar inhibitory activity. nih.gov |

Research into Anti-inflammatory Properties and Immunomodulation

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. The thiazole scaffold is present in several compounds with known anti-inflammatory activity. Thiazole derivatives are reported to exert their anti-inflammatory effects by modulating various inflammatory pathways, including the reduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins. researchgate.net

Polyphenolic compounds, which can share some structural features with aryl-substituted heterocycles, are known to regulate immunity by interfering with immune cell regulation and the synthesis of pro-inflammatory cytokines. mdpi.comnih.gov They can modulate signaling pathways such as NF-κB and MAP kinases, which are central to the inflammatory response. mdpi.com While specific studies on the anti-inflammatory and immunomodulatory effects of this compound are limited, its structural components suggest a potential to interact with these pathways. Probiotics and their derived bioactive compounds, such as short-chain fatty acids, also exhibit immunomodulatory properties by influencing immune cell function and cytokine production. mdpi.com

Research into Antioxidant Activities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Thiazole-containing compounds have been investigated for their antioxidant potential. mdpi.com The antioxidant activity of such compounds is often attributed to their ability to scavenge free radicals and chelate metal ions that can catalyze oxidative reactions. The presence of the p-tolyl group, an electron-donating substituent, on the thiazole ring of this compound may influence its antioxidant capacity.

Exploration of Other Pharmacological Potential

The versatility of the thiazole scaffold lends itself to the exploration of a wide range of other pharmacological activities. mdpi.com Derivatives of thiazole have been investigated for their potential as antiviral, antifungal, and diuretic agents. mdpi.com The specific combination of the p-tolyl group and the carboxylic acid function on the thiazole ring of the title compound may confer unique pharmacological properties that warrant further investigation beyond the primary areas of antitubercular and anticancer research.

Antimalarial Studies

The thiazole ring is a key structural motif in the development of new antimalarial agents. nih.gov While direct studies on this compound are not extensively detailed in the provided research, investigations into structurally related thiazole derivatives highlight the potential of this chemical class.

A study on a series of 2-(2-hydrazinyl)thiazole derivatives revealed that substitutions at the 2-, 4-, and 5-positions of the thiazole ring are crucial for their inhibitory potential against Plasmodium falciparum. researchgate.net The research identified two compounds, an ethyl-carboxylate and an ethanone (B97240) derivative at the 5-position, as having significant antimalarial activity. researchgate.net This suggests that the nature of the substituent at the 5-position of the thiazole ring, such as a carboxylic acid or its ester/amide derivatives, plays a vital role in the compound's efficacy. researchgate.net

The key findings indicated that a 2-pyridyl hydrazinyl group at the 2-position of the thiazole ring was a fundamental structural requirement for antimalarial activity in the tested series. researchgate.net Furthermore, a keto group (COCH₃) at the 5-position enhanced the activity more than an ethyl ester group (COOC₂H₅), possibly due to keto-enol tautomerism. researchgate.net

**Table 1: In Vitro Antimalarial Activity of Selected Thiazole Derivatives against *P. falciparum***

| Compound ID | Structure (Substituents on thiazole ring) | IC₅₀ (μM) |

|---|---|---|

| 4d | 2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl], 4-methyl, 5-carboxylate | 0.725 |

| 5d | 2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl], 4-methyl, 5-ethan-1-one | 0.648 |

Data sourced from a study on 2-(2-hydrazinyl)thiazole derivatives. researchgate.net

These structure-activity relationship insights suggest that derivatives of this compound could be promising candidates for future antimalarial drug development. nih.gov

Antiviral Investigations

Thiazole derivatives have been explored for their potential as antiviral agents against a variety of viruses. nih.govnih.gov Research into thiazole C-nucleosides, specifically those with a carboxamide group at position 4 or 5, has shown notable antiviral properties. nih.gov

In one study, 2-β-D-ribofuranosylthiazole-4-carboxamide and its acetylated derivative demonstrated the most significant activity against type 1 herpes virus, type 3 parainfluenza virus, and type 13 rhinovirus in vitro. nih.gov The antiviral activity of these compounds was also linked to their ability to inhibit guanine (B1146940) nucleotide biosynthesis. nih.gov This highlights the therapeutic potential of the thiazole-carboxamide scaffold, which is structurally related to thiazole-carboxylic acid.

Another study synthesized a series of novel pyrazole (B372694) and thiazole derivatives and tested them against a broad panel of viruses. nih.gov While the most active compound in this particular study was a dihydropyrazole derivative, the investigation underscores the continued interest in heterocyclic compounds, including thiazoles, as a source for new antiviral drugs. nih.gov

Table 2: Antiviral Activity of Selected Thiazole Nucleosides

| Compound | Virus Tested | Activity |

|---|---|---|

| 2-β-D-ribofuranosylthiazole-4-carboxamide | Herpes virus (type 1), Parainfluenza virus (type 3), Rhinovirus (type 13) | Significant in vitro activity |

| 2-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)thiazole-4-carboxamide | Herpes virus (type 1), Parainfluenza virus (type 3), Rhinovirus (type 13) | Significant in vitro activity |

Data sourced from a study on the synthesis and antiviral activity of certain thiazole C-nucleosides. nih.gov

These findings suggest that the 2-aryl-thiazole-5-carboxylic acid framework represents a viable starting point for the design of novel antiviral therapeutics.

Anticonvulsant Activities

The search for new antiepileptic drugs has led to the investigation of various thiazole-containing compounds. nuph.edu.uamdpi.combiointerfaceresearch.com Different derivatives have been synthesized and evaluated for their anticonvulsant effects using standard preclinical models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. biointerfaceresearch.comnih.gov

One study focused on novel thiazolidin-4-one substituted thiazoles, identifying a derivative, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6), as the most active in the series. biointerfaceresearch.com Another research effort synthesized thiazole-bearing hybrids based on 2-imino-4-thiazolidinone and 2,4-dioxothiazolidine-5-carboxylic acid cores, with several compounds showing excellent anticonvulsant activity in both MES and scPTZ models. mdpi.com

Furthermore, the discovery of 2-(2-thienyl)-thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives as positive allosteric modulators (PAMs) at the αβ-subunit-containing GABAA receptors points to a specific mechanism through which certain thiazole derivatives can exert their anticonvulsant effects. acs.org One lead compound from this study demonstrated dose-dependent anticonvulsant activity in a mouse model of status epilepticus. acs.org

Table 3: Anticonvulsant Screening of Representative Thiazole Derivatives

| Compound Class | Test Model | Result |

|---|---|---|

| Thiazolidin-4-one substituted thiazoles | MES & scPTZ | Varying degrees of antiepileptic potency observed. biointerfaceresearch.com |

| Thiazole-bearing 4-thiazolidinones | MES & scPTZ | Several compounds showed excellent anticonvulsant activity. mdpi.com |

| 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones | MES & scPTZ | Majority of compounds showed anti-MES activity. nih.gov |

This table summarizes findings from various studies on different classes of thiazole derivatives.

Although direct testing of this compound was not reported in these specific studies, the consistent anticonvulsant activity observed across a diverse range of thiazole-based scaffolds indicates that this chemical family is a promising area for the development of new antiepileptic agents.

Applications as Therapeutic Agents for Neurological Disorders

Beyond epilepsy, thiazole derivatives are being investigated for their potential in treating other neurological conditions, including neurodegenerative diseases. acs.orgmdpi.com The mechanism of action often involves modulation of key neurotransmitter systems or neuroprotective pathways. mdpi.comjelsciences.com

One area of research is the development of thiazole-based acetylcholinesterase (AChE) inhibitors for conditions like Alzheimer's disease. acs.org A study on new thiazole-based derivatives identified compounds with potent AChE inhibitory activity, with IC₅₀ values in the nanomolar range. acs.org

More recently, thiazole-carboxamide derivatives have been assessed as modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors, which are critical for synaptic plasticity and memory. mdpi.com A series of these compounds were found to be potent inhibitors of AMPAR-mediated currents, enhancing deactivation rates and suggesting potential as neuroprotective agents for neurological disturbances caused by excitotoxicity. mdpi.com The study identified the thiazole-4-carboxamide (B1297466) core as paramount for this interaction. mdpi.com The FDA-approved drug Riluzole, used for Amyotrophic Lateral Sclerosis (ALS), contains a thiazole moiety and possesses neuroprotective properties, further validating the therapeutic potential of this heterocycle in neurology. mdpi.com

Additionally, related structures like thiazolidine-4-carboxylic acid derivatives have been shown to reduce oxidative stress, neuroinflammation, and memory impairment in preclinical models, suggesting that these compounds may be useful in mitigating neurodegeneration. jelsciences.com

Table 4: Activity of Thiazole Derivatives in Models for Neurological Disorders

| Compound Class | Target | Potential Application | Finding |

|---|---|---|---|

| Thiazole-based derivatives | Acetylcholinesterase (AChE) | Alzheimer's Disease | Potent AChE inhibition with IC₅₀ values as low as 103.24 nM. acs.org |

| Thiazole-carboxamide derivatives | AMPA Receptors | Epilepsy, Neurodegenerative Diseases | Potent negative allosteric modulators of AMPAR function. mdpi.com |

| Thiazolidine-4-carboxylic acid derivatives | Oxidative Stress & Neuroinflammation | Neurodegeneration | Reduces ethanol-induced memory impairment and neuroinflammation. jelsciences.com |

This table summarizes findings on the potential of thiazole derivatives as therapeutic agents for neurological disorders.

Material Science Applications

Development of Novel Materials Based on Thiazole (B1198619) Scaffolds

Thiazole-based compounds are recognized for their fascinating characteristics that make them suitable for a wide range of applications in material science. kuey.net The planarity and aromaticity of the thiazole ring, resulting from extensive π-electron delocalization, contribute to the stability and unique electronic properties of materials derived from it. kuey.net The presence of both a sulfur and a nitrogen atom in the heterocyclic ring provides sites for coordination with metal ions and for the formation of non-covalent interactions, which are crucial in the design of new materials. unito.itrsc.org

2-P-Tolyl-thiazole-5-carboxylic acid, as a derivative of thiazole, is a promising candidate for the development of novel materials. The p-tolyl group can influence the intermolecular packing and solubility of the resulting materials, while the carboxylic acid group offers a reactive site for further chemical modifications, such as esterification or amidation, to fine-tune the material's properties.

Integration into Organic Electronic Materials

Thiazole derivatives have found extensive applications in the field of organic electronics, being utilized in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). kuey.net These materials often exhibit excellent charge transport properties, high stability, and tunable energy levels. kuey.netmdpi.com The incorporation of thiazole moieties into polymer backbones can lead to materials with desirable semiconducting properties. mdpi.com For instance, an n-type polymer based on a thiazole-diketopyrrolopyrrole unit has been synthesized and shown to possess high electron affinity, making it a suitable candidate for use as a non-fullerene acceptor in organic solar cells. mdpi.com

While specific research on the integration of this compound into organic electronic materials is not extensively documented, its structural features suggest potential in this area. The thiazole core can facilitate electron transport, and the molecule can be polymerized or incorporated into larger conjugated systems through its carboxylic acid group. Symmetrical and asymmetrical thiazole-based heterocyclic aromatic fluorescent compounds with high thermal stability and good solubility have been reported as promising materials for organic electronics. niscpr.res.in

Table 1: Properties of a Representative Thiazole-Based Polymer for Organic Electronics This table presents data for a related thiazole-based polymer to illustrate typical properties, as specific data for polymers of this compound is not readily available.

| Property | Value | Reference Compound |

|---|---|---|

| Electron Affinity | High | Thiazole-diketopyrrolopyrrole polymer |

| Absorption Band | Broad | Thiazole-diketopyrrolopyrrole polymer |

Source: mdpi.com

Role in Magnetic Materials Research

The development of molecular materials with interesting magnetic properties is an active area of research. Thiazole-containing ligands have been used to synthesize metal complexes that exhibit phenomena such as spin crossover (SCO). rsc.org In these materials, the electronic spin state of the metal ion can be switched between a low-spin and a high-spin state by external stimuli like temperature or light. For instance, an iron(II) complex with a terpyridine-type ligand containing thiazole, [Fe(II)(L)2] where L = 2,6-bis(2-methylthiazol-4-yl)pyridine, has been shown to exhibit an almost complete SCO conversion. rsc.org

Applications in Optical Materials Science

Thiazole derivatives are known for their unique optical properties, making them suitable for the development of advanced optical materials. kuey.net They have been employed in the production of fluorescent dyes and have shown potential in nonlinear optical (NLO) applications. kuey.netbohrium.com NLO materials are capable of altering the properties of light that passes through them and are crucial for technologies like optical switching and frequency conversion.